![molecular formula C16H22BrN3O2 B2582666 [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone CAS No. 2379975-05-8](/img/structure/B2582666.png)
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone, also known as BPO-27, is a small molecule compound that has been studied for its potential use in treating various diseases.
Mecanismo De Acción
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone works by inhibiting the activity of several enzymes and proteins that play a role in the development of various diseases. For example, [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In cancer cells, HDACs are overexpressed, leading to the uncontrolled growth and division of cells. By inhibiting HDACs, [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone has been shown to have several biochemical and physiological effects. In cancer cells, [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone induces apoptosis by activating caspase-3, a protein that plays a role in programmed cell death. [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone also inhibits the activity of HDACs, leading to changes in gene expression and the inhibition of cancer cell growth. In Alzheimer's disease and Parkinson's disease, [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone inhibits the aggregation of amyloid-beta and alpha-synuclein, respectively, which are proteins that play a role in the development of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone is that it has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent. However, [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone has also been shown to have poor solubility, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the study of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone. One potential direction is to further investigate its potential use in treating various types of cancer. Another potential direction is to study its effectiveness in combination with other therapeutic agents. Additionally, further research is needed to understand the mechanism of action of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone and to develop more effective delivery methods to improve its solubility and effectiveness.
In conclusion, [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone is a small molecule compound that has shown potential in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Its mechanism of action involves inhibiting the activity of several enzymes and proteins that play a role in the development of these diseases. While it has several advantages, such as low toxicity, its poor solubility can limit its effectiveness in certain applications. There are several future directions for the study of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone, including further investigation of its potential use in treating cancer and developing more effective delivery methods.
Métodos De Síntesis
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone can be synthesized using a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 5-bromopyrimidine-2-carboxylic acid with 1,2-diaminocyclopentane to form a piperidine intermediate. This intermediate is then reacted with 4-chlorobenzaldehyde to form the final product, [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone.
Aplicaciones Científicas De Investigación
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone has been studied for its potential use in treating several diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In Alzheimer's disease and Parkinson's disease research, [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, respectively, which are proteins that play a role in the development of these diseases.
Propiedades
IUPAC Name |
[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O2/c17-14-8-18-16(19-9-14)22-11-12-4-3-7-20(10-12)15(21)13-5-1-2-6-13/h8-9,12-13H,1-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYSHSHQZJGIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)COC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[(1-cyclopentanecarbonylpiperidin-3-yl)methoxy]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

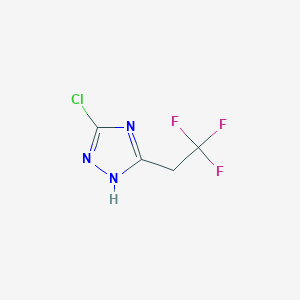
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2582585.png)
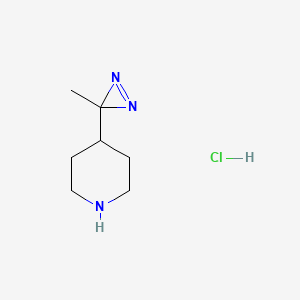
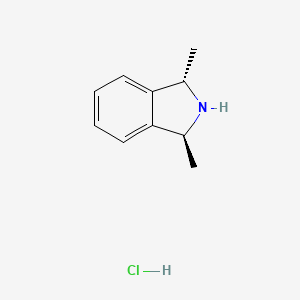
![[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B2582588.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2582589.png)
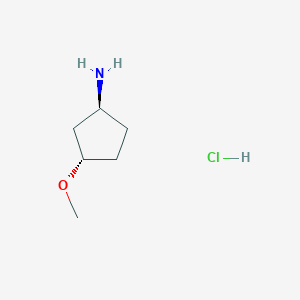
![Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2582594.png)
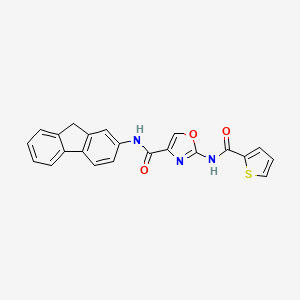
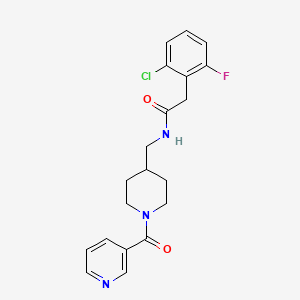

![2,3-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2582603.png)
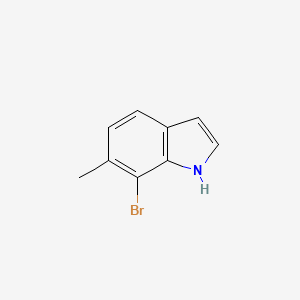
![8-chloro-6-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2582606.png)